

Alisertib Sodium vs. Standard-of-Care Chemotherapies: A Comparative Performance Analysis

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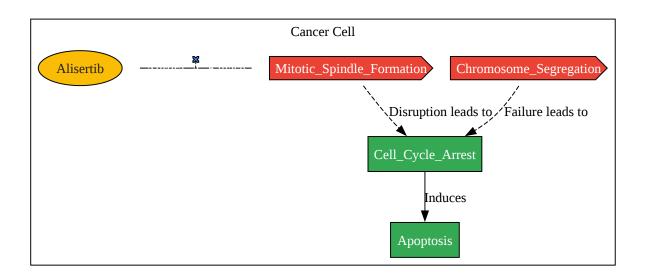
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Aurora A kinase inhibitor, **Alisertib Sodium**, against standard-of-care chemotherapies in peripheral T-cell lymphoma (PTCL), recurrent ovarian cancer, and advanced urothelial carcinoma. The information is supported by data from clinical trials to facilitate an evidence-based evaluation of Alisertib's performance.

Mechanism of Action: Alisertib Sodium

Alisertib is a selective and orally available small-molecule inhibitor of Aurora A kinase.[1] This enzyme is a critical regulator of mitosis, the process of cell division. By inhibiting Aurora A kinase, Alisertib disrupts the formation of the mitotic spindle, leading to improper chromosome segregation and ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]





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Peripheral T-Cell Lymphoma (PTCL) Standard-of-Care Chemotherapy

The initial treatment for most PTCL subtypes is typically a combination chemotherapy regimen, with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) being a widely used first-line therapy.[3][4] For relapsed or refractory PTCL, single-agent chemotherapies such as pralatrexate, gemcitabine, and romidepsin are common choices.[5][6][7]

Head-to-Head Clinical Trial: The LUMIERE Study

The LUMIERE trial was a randomized, open-label, phase III study that directly compared the efficacy of Alisertib with an investigator's choice of standard single-agent chemotherapy in patients with relapsed or refractory PTCL.[5][6][7]

- Patient Population: Adult patients with relapsed or refractory PTCL who had received one or more prior therapies.[5][6]
- Intervention Arm: Alisertib administered orally at a dose of 50 mg twice daily on days 1-7 of a 21-day cycle.[5][6]



- Comparator Arm (Investigator's Choice):[5][6]
 - Pralatrexate: 30 mg/m² intravenously once weekly for 6 weeks in a 7-week cycle.
 - Gemcitabine: 1,000 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
 - Romidepsin: 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
- Primary Endpoints: Overall Response Rate (ORR) and Progression-Free Survival (PFS).[5]
 [6]



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Efficacy Endpoint	Alisertib (n=138)	Investigator's Choice (n=133)
Overall Response Rate (ORR)	33%	45%
Complete Response (CR)	18%	27%
Median Progression-Free Survival (PFS)	115 days	104 days
2-Year Overall Survival	35%	35%

Data sourced from the LUMIERE trial.[5][6][8]



Grade ≥3 Adverse Events	Alisertib	Investigator's Choice
Neutropenia	47%	31%
Anemia	53%	34%
Thrombocytopenia	29%	27%

Data sourced from the LUMIERE trial.[5][6][8]

In the LUMIERE study, Alisertib did not demonstrate statistical superiority over the investigator's choice of standard single-agent chemotherapies in patients with relapsed or refractory PTCL.[5][6] The overall response rate was lower for Alisertib, although the median progression-free survival was slightly longer.[6] The rates of grade 3 or higher anemia and neutropenia were more frequent in the Alisertib arm.[5][6]

Recurrent Ovarian Cancer Standard-of-Care Chemotherapy

For patients with recurrent ovarian cancer, treatment decisions are often guided by the platinum-free interval. In platinum-resistant disease, single-agent paclitaxel is a standard treatment option.[1] For platinum-sensitive recurrence, a combination of carboplatin and paclitaxel is often used.[9][10][11]

Head-to-Head Clinical Trial: Alisertib in Combination with Paclitaxel

A randomized phase 1/2 clinical trial evaluated the efficacy and safety of Alisertib in combination with weekly paclitaxel versus paclitaxel alone in patients with recurrent ovarian cancer.[1][12]

- Patient Population: Women with recurrent ovarian cancer.[1][12]
- Intervention Arm: Alisertib (40 mg twice daily) plus paclitaxel (60 mg/m²).[1]
- Comparator Arm: Paclitaxel alone (80 mg/m²).[1]



Primary Endpoint: Progression-Free Survival (PFS).[12]



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Efficacy Endpoint	Alisertib + Paclitaxel	Paclitaxel Alone
Median Progression-Free Survival (PFS)	6.7 months	4.7 months
Objective Response Rate (ORR)	60%	52%
Median Duration of Response	6.6 months	5.6 months

Data from a randomized phase 1/2 trial.[1][12][13]

Grade ≥3 Adverse Events	Alisertib + Paclitaxel	Paclitaxel Alone
Any Drug-Related Event	86%	20%
Neutropenia	77%	10%
Stomatitis	25%	0%
Anemia	14%	3%

Data from a randomized phase 1/2 trial.[1][12]

The combination of Alisertib and paclitaxel showed a trend towards improved progression-free survival and a higher objective response rate compared to paclitaxel alone, although these results did not reach statistical significance.[1] However, the combination was associated with a higher incidence of serious or life-threatening adverse events.[1]



In a separate single-arm phase II study of single-agent Alisertib in platinum-resistant or - refractory ovarian cancer, the objective response rate was 10%, with 52% of patients achieving stable disease.[2][14]

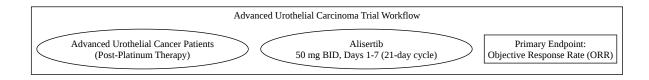
Advanced Urothelial Carcinoma Standard-of-Care Chemotherapy

The standard first-line treatment for advanced urothelial carcinoma is platinum-based chemotherapy, typically gemcitabine plus cisplatin (GC) or methotrexate, vinblastine, doxorubicin, and cisplatin (MVAC).[15][16][17][18] For patients who have progressed on platinum-based therapy, treatment options are more limited.

Alisertib in Advanced Urothelial Carcinoma: A Phase 2 Study

A single-arm, phase 2 trial investigated the efficacy and safety of single-agent Alisertib in patients with advanced urothelial cancer who had failed at least one platinum-based regimen. [19][20]

- Patient Population: Patients with advanced urothelial cancer who had failed at least one platinum-based chemotherapy regimen.[19][20]
- Intervention: Alisertib 50 mg orally twice daily for 7 days, followed by a 14-day rest period in 21-day cycles.[19][20]
- Primary Endpoint: Objective Response Rate (ORR).[19][20]



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Efficacy Endpoint	Alisertib (n=22)
Objective Response Rate (ORR)	9.1% (2 partial responses)
Stable Disease (SD)	31.8% (7 patients)
6-month Progression-Free Survival (PFS)	13.6%
Median Overall Survival (OS)	Not Reached (6-month OS: 59.1%)

Data from a single-arm phase 2 trial.[19]

Grade 3-4 Adverse Events	Alisertib
Mucositis	40.9%
Fatigue	36.4%
Neutropenia	18.2%
Febrile Neutropenia	13.6%

Data from a single-arm phase 2 trial.[19]

The study did not meet its primary endpoint for objective response rate.[19] However, it was noted that sustained disease control was achieved in a subset of patients.[19] The treatment was associated with significant grade 3-4 adverse events, including two treatment-related deaths.[19][20]

Summary and Conclusion

This guide provides a comparative overview of **Alisertib Sodium**'s performance against standard-of-care chemotherapies based on available clinical trial data.

- In relapsed or refractory PTCL, Alisertib did not demonstrate superiority over standard single-agent chemotherapies in the phase III LUMIERE trial.[5][6]
- In recurrent ovarian cancer, the combination of Alisertib with paclitaxel showed a trend towards improved efficacy compared to paclitaxel alone, but with increased toxicity.[1][12] As



a single agent in platinum-resistant disease, Alisertib demonstrated modest activity.[2][14]

• In advanced urothelial carcinoma, single-agent Alisertib did not meet its primary efficacy endpoint in a phase 2 study and was associated with considerable toxicity.[19]

Further research is necessary to identify patient populations that may derive the most benefit from Alisertib and to optimize its use in combination with other therapeutic agents. The data presented here should be considered in the context of the specific clinical trial designs and patient populations studied.

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